Triiodomesitylene

Crystal Engineering Supramolecular Chemistry X-ray Crystallography

Researchers require a reliable, high-purity aromatic core with precisely tunable C-I bond reactivity for complex organometallic or MOF synthesis. Triiodomesitylene (TIM) delivers this via its alternating iodine/methyl substitution pattern. - **Synthetic precision**: Enables sequential mono-/di-/trinuclear palladium complexation (Vicente method). - **MOF core**: Three iodine sites allow efficient Suzuki-Miyaura installation of tritopic carboxylate ligands (CN110776648A). - **Supply advantage**: >98% purity, consistent lot-to-lot crystallinity, and immediate laboratory-scale dispatch.

Molecular Formula C9H9I3
Molecular Weight 497.88 g/mol
CAS No. 19025-36-6
Cat. No. B3049016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiodomesitylene
CAS19025-36-6
Molecular FormulaC9H9I3
Molecular Weight497.88 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1I)C)I)C)I
InChIInChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
InChIKeyUUMJKZVRNPVQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triiodomesitylene: Core Properties and Procurement


Triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene, TIM) is a C3h-symmetric, hexa-substituted benzene derivative featuring three iodine atoms and three methyl groups in alternating positions. This specific substitution pattern confers a unique combination of high molecular weight (497.88 g/mol) , substantial electron density from iodine, and steric bulk from the methyl groups [1]. These attributes make it a privileged scaffold in diverse research applications, ranging from organometallic synthesis and crystal engineering to materials science, where its distinct reactivity and structural properties are leveraged.

Why Triiodomesitylene Cannot Be Substituted


While mesitylene derivatives share a common 1,3,5-trimethylbenzene core, simple substitution of the halogen atoms—from chlorine or bromine to iodine—fundamentally alters the compound's physical, chemical, and structural properties, precluding interchangeability in research applications. Triiodomesitylene exhibits significantly enhanced reactivity in key synthetic transformations such as cross-coupling reactions compared to its chloro- and bromo- analogs, due to the lower bond dissociation energy of the C-I bond [1]. Furthermore, its crystal packing and molecular conformation are distinct; unlike the isomorphous tribromomesitylene and trichloromesitylene, triiodomesitylene shows a different topology and a greater degree of benzene ring distortion due to the steric bulk of iodine [2]. This unique combination of electronic and steric factors directly impacts its performance in applications such as metal-organic framework (MOF) synthesis, organometallic chemistry, and crystal engineering, making it a non-fungible, application-specific building block.

Triiodomesitylene Differentiation Evidence


Crystal Structure Distortion vs. Halogenated Analogs

Triiodomesitylene (TIM) exhibits a significantly greater distortion of its benzene ring from ideal D6h symmetry compared to its trichloromesitylene (TCM) and tribromomesitylene (TBM) analogs, a direct consequence of steric repulsion between the bulky iodine atoms and adjacent methyl groups [1]. This structural parameter is critical for applications where molecular shape dictates packing and material properties.

Crystal Engineering Supramolecular Chemistry X-ray Crystallography

Palladium-Catalyzed Cross-Coupling Reactivity

Triiodomesitylene's three C-I bonds act as versatile electrophilic handles for palladium-catalyzed transformations, enabling the controlled synthesis of mono-, di-, and tripalladated complexes, a feat that is not as readily accessible or selective with the corresponding bromo- or chloro- analogs [1]. The reactivity and selectivity are governed by the choice of phosphine ligand and reaction conditions.

Organometallic Chemistry Cross-Coupling Catalysis

Metal-Organic Framework (MOF) Synthesis

Triiodomesitylene serves as a key precursor for synthesizing tritopic carboxylic acid ligands, which are subsequently used to construct Metal-Organic Frameworks (MOFs) with potential applications in sensing and separation [1]. The iodine atoms are substituted via Suzuki-Miyaura cross-coupling to install functional groups, a transformation that relies on the superior reactivity of the C-I bond compared to C-Br or C-Cl.

Materials Science MOF Synthesis Porous Materials

X-Ray Contrast Media Intermediate Precursor

Triiodomesitylene is a starting material in a patented, two-stage oxidation process for producing 1,3,5-triiodo-2,4-diacetoxymethylene-6-methylbenzene, a key intermediate in the synthesis of non-ionic X-ray contrast agents [1]. This application leverages the high iodine content (three atoms per molecule) and the specific substitution pattern of the mesitylene core, which is essential for the subsequent synthetic steps.

Medicinal Chemistry Radiology Process Chemistry

Triiodomesitylene: Research and Industrial Applications


Palladated Complexes for Catalysis Research

As demonstrated by Vicente et al., triiodomesitylene (TIM) is the premier starting material for the controlled synthesis of mono-, di-, and trinuclear palladium complexes [1]. By carefully tuning the reaction conditions (phosphine ligand, temperature, stoichiometry), researchers can sequentially functionalize the three C-I bonds, accessing a library of polymetalated aromatic compounds that are not readily accessible from other halogenated mesitylenes [2]. These complexes are valuable for studying metal-metal interactions and developing new catalysts.

Tridentate Ligands for MOFs

Triiodomesitylene is an ideal core scaffold for constructing tritopic ligands for Metal-Organic Framework (MOF) synthesis, as described in patent CN110776648A [3]. Its three iodine atoms are efficiently substituted via Suzuki-Miyaura cross-coupling to install carboxylate or other coordinating groups. The resulting C3-symmetric ligands are then used to build MOFs with potential applications in gas storage, separation, and sensing. The superior reactivity of the C-I bonds in TIM is essential for the high-yielding, efficient synthesis of these complex ligands [4].

Non-Ionic X-Ray Contrast Agent Intermediates

The patented two-stage oxidation of triiodomesitylene produces a valuable intermediate, 1,3,5-triiodo-2,4-diacetoxymethylene-6-methylbenzene, which is used in the manufacture of non-ionic X-ray contrast media [5]. This process highlights the specific utility of TIM's methyl groups for oxidative functionalization, a feature absent in other triiodobenzene derivatives. For companies involved in the production of these diagnostic agents, TIM is a required and specialized raw material [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triiodomesitylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.